molecular formula C14H14N2O3 B11860098 4-Morpholinoisoquinoline-1-carboxylic acid

4-Morpholinoisoquinoline-1-carboxylic acid

Cat. No.: B11860098
M. Wt: 258.27 g/mol
InChI Key: GTAFKESWLUCKLS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinoisoquinoline-1-carboxylic acid typically involves the reaction of isoquinoline derivatives with morpholine under specific conditions. One common method includes the use of a Grignard reagent, which reacts with a suitable isoquinoline precursor to form the desired product . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinoisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Morpholinoisoquinoline-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of 4-Morpholinoisoquinoline-1-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The morpholine ring and carboxylic acid group play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Morpholinoisoquinoline-1-carboxylic acid is unique due to the combination of the isoquinoline core and the morpholine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

4-morpholin-4-ylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c17-14(18)13-11-4-2-1-3-10(11)12(9-15-13)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18)

InChI Key

GTAFKESWLUCKLS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CN=C(C3=CC=CC=C32)C(=O)O

Origin of Product

United States

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